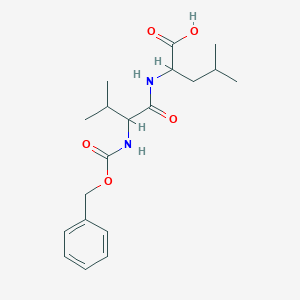

Z-D-VAL-LEU-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNKBDCDDUXJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20319323 | |

| Record name | Z-Val-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17708-79-1 | |

| Record name | NSC343731 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-Val-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-D-VAL-LEU-OH: A Strategic Tool for Investigating Calpain-Mediated Cellular Processes

This guide provides an in-depth exploration of the synthetic dipeptide Z-D-VAL-LEU-OH, designed for researchers, scientists, and drug development professionals. We will move beyond a simple product description to dissect its core functions, the rationale behind its chemical design, and its practical application in the laboratory. Our focus is on providing the field-proven insights necessary to effectively leverage this tool for investigating the complex roles of calpain proteases in cellular physiology and pathology.

Introduction: Deconstructing this compound

This compound is a synthetic dipeptide meticulously designed for advanced research on proteolytic enzymes.[1] Its structure is not arbitrary; each component is selected to confer specific properties crucial for its function as a stable and specific research tool.

-

Z (Carbobenzyloxy group): This N-terminal protecting group enhances the lipophilicity of the peptide, which can aid in cell permeability, a critical factor for in-cellulo experiments.

-

D (D-enantiomer amino acids): The incorporation of D-Valine and D-Leucine, instead of their natural L-counterparts, is a key strategic feature. Proteases, the very enzymes researchers often aim to study or inhibit, are highly stereospecific and primarily recognize and degrade peptides made of L-amino acids.[2] Using D-amino acids renders this compound highly resistant to cleavage by common proteases, dramatically increasing its stability and bioavailability in experimental systems.[2][3][4]

-

VAL-LEU (Valine-Leucine): This dipeptide sequence mimics a recognition motif for a specific class of proteases. Calpains, the primary target of this compound, preferentially cleave substrates with small, hydrophobic amino acids like Valine and Leucine at specific positions relative to the cleavage site.

-

OH (Free Carboxylic Acid): The C-terminal hydroxyl group signifies a free carboxyl end. This is a critical distinction from other peptide inhibitors that utilize highly reactive "warheads" like aldehydes (-CHO) or fluoromethylketones (-FMK).[5] The free acid suggests a mechanism based on substrate mimicry and competitive inhibition rather than irreversible covalent modification.

The Primary Target: The Calpain Proteolytic System

Calpains are a family of intracellular, calcium-dependent cysteine proteases.[5] Unlike digestive proteases, calpains do not degrade proteins wholesale. Instead, they perform limited, specific proteolysis on their substrates, a function that positions them as crucial modulators of cellular signaling pathways.[6] The two major ubiquitous isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are activated by micromolar and millimolar concentrations of intracellular calcium, respectively.[6]

Dysregulation of the calpain system is implicated in a host of human pathologies, including neurodegenerative diseases (Alzheimer's, Parkinson's), spinal cord injury, muscular dystrophy, and ischemia/reperfusion injury, making them a significant therapeutic target.[5][7][8][9]

Mechanism of Action: A Stable Substrate Mimic

The primary function of this compound is to act as a competitive inhibitor of calpain .

Causality of Inhibition: The Val-Leu sequence allows the dipeptide to fit into the active site of calpain, effectively mimicking a natural substrate. By occupying the active site, it prevents the enzyme from binding to and cleaving its endogenous protein targets. Because it possesses a free carboxyl (-OH) group instead of a reactive aldehyde or ketone, it does not form a permanent covalent bond with the active site cysteine residue. This makes it a reversible, competitive inhibitor. The strength of the inhibition (Ki) would be determined by its binding affinity for the calpain active site.

The D-Amino Acid Shield: The most significant advantage of this compound is its proteolytic stability.[1] In a typical cell culture or in vivo experiment, a standard L-peptide inhibitor would be rapidly degraded by other cellular proteases, reducing its effective concentration and complicating the interpretation of results. The D-amino acid configuration acts as a shield, ensuring that the inhibitor remains intact and can specifically target calpain over an extended experimental timeframe.[3][4]

Caption: Competitive inhibition of calpain by this compound.

Applications in Biomedical Research

The stability and specificity of this compound make it an invaluable tool for elucidating the role of calpains in complex cellular events.

Investigating Apoptotic Pathways

While caspases are the principal executioners of apoptosis, there is significant crosstalk with the calpain system. Calpain activation can occur upstream or parallel to caspase activation.[6][7]

-

Mitochondrial Pathway Link: Calpains can cleave pro-apoptotic Bcl-2 family proteins like Bid and Bax. Cleaved Bid (tBid) translocates to the mitochondria, inducing cytochrome c release, which in turn activates the caspase cascade.[10][11]

-

Direct Caspase Activation: Calpains have been shown to directly cleave and activate certain caspases, such as caspase-7 and -12.[12]

-

Caspase-Independent Cell Death: In some paradigms, calpain activation can lead to the breakdown of key cellular structures and the release of other death-promoting factors like Apoptosis-Inducing Factor (AIF), leading to cell death without involving caspases.[10]

Researchers can use this compound to determine if a specific apoptotic stimulus requires calpain activity. By treating cells with the inhibitor, one can observe if downstream apoptotic events (e.g., caspase-3 activation, PARP cleavage, DNA fragmentation) are diminished.

Caption: Calpain's role in apoptotic signaling pathways.

Elucidating Mechanisms of Neurodegeneration

Elevated intracellular calcium is a hallmark of neuronal injury and excitotoxicity.[7] This calcium overload leads to the sustained activation of calpains, which then degrade critical neuronal proteins, including:

-

Cytoskeletal Proteins: Spectrin and neurofilaments are cleaved, leading to the breakdown of neuronal structure.[7]

-

Synaptic Proteins: Proteins vital for synaptic function are degraded, contributing to cognitive deficits.

-

Key Enzymes and Receptors: Calpains can modulate the activity of other proteins involved in neuronal survival and death.

By using this compound in models of neurotoxicity or neurodegenerative disease (e.g., primary neuronal cultures treated with amyloid-beta or rotenone), researchers can directly test the hypothesis that calpain activation is a necessary step in the degenerative cascade.[9]

Experimental Protocols & Data Presentation

Accurate assessment of calpain inhibition requires robust and standardized experimental protocols.

In Vitro Fluorogenic Calpain Activity Assay

This assay measures calpain activity by detecting the cleavage of a fluorogenic substrate.

Principle: A synthetic peptide substrate, such as Suc-LLVY-AMC, is non-fluorescent until cleaved by calpain, which releases the highly fluorescent aminomethylcoumarin (AMC) group. The rate of increase in fluorescence is directly proportional to calpain activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl or HEPES) containing CaCl₂ and a reducing agent like DTT.

-

Calpain Enzyme: Dilute purified calpain-1 or calpain-2 to the desired working concentration in chilled assay buffer. Keep on ice.

-

Substrate: Dilute the Suc-LLVY-AMC stock solution in assay buffer.

-

Inhibitor Stock: Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Setup (96-well plate format):

-

Negative Control (No Enzyme): Assay Buffer + Substrate.

-

Positive Control (100% Activity): Assay Buffer + Calpain Enzyme + Substrate + Inhibitor Vehicle (DMSO).

-

Test Wells: Assay Buffer + Calpain Enzyme + Substrate + varying concentrations of this compound.

-

-

Execution:

-

Add Assay Buffer, inhibitor (or vehicle), and enzyme to the wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Kinetic Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity (Excitation: ~354 nm, Emission: ~442 nm) at regular intervals for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔFluorescence / ΔTime) for each well.

-

Determine the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

-

Plot percent inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson’s Disease | MDPI [mdpi.com]

- 10. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calpains Are Downstream Effectors of bax-Dependent Excitotoxic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]

An In-depth Technical Guide to Z-D-VAL-LEU-OH: A Protease-Resistant Dipeptide for Advanced Research

This guide provides a comprehensive technical overview of Z-D-VAL-LEU-OH, a synthetic dipeptide of significant interest to researchers, scientists, and professionals in drug development. Its unique structural features, particularly the incorporation of a D-amino acid, confer remarkable stability against enzymatic degradation, making it an invaluable tool in the study of proteolytic enzymes and the development of novel therapeutics.

Introduction: The Significance of Stereochemistry in Peptide Stability

In the realm of peptide chemistry and its application to drug discovery, the inherent susceptibility of L-amino acid-based peptides to rapid degradation by endogenous proteases presents a formidable challenge. This rapid clearance often curtails their therapeutic efficacy. A proven strategy to overcome this limitation is the strategic incorporation of non-canonical D-amino acids. This compound, a dipeptide composed of D-valine and L-leucine with an N-terminal benzyloxycarbonyl (Z) protecting group, exemplifies this approach. The presence of D-valine renders the peptide bond highly resistant to cleavage by common proteases, which are stereospecific for L-amino acid substrates[1][2][3]. This inherent stability is the cornerstone of its utility as a research tool, allowing for the deconvolution of complex enzymatic processes without the confounding variable of substrate degradation.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-4-methyl-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid | [4][5] |

| Synonyms | This compound, Cbz-D-Val-L-Leu, Z-D-Valyl-L-Leucine | [4][6] |

| CAS Number | 74202-02-1 | [7] |

| Molecular Formula | C19H28N2O5 | [7] |

| Molecular Weight | 364.44 g/mol | [4][7] |

| Melting Point | 130-133 °C | [8] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Generally soluble in organic solvents like DMSO, DMF, and methanol; poorly soluble in water.[9] |

Molecular Structure and Rationale

The structure of this compound is meticulously designed for its intended applications.

-

N-Terminal Benzyloxycarbonyl (Z) Group: This hydrophobic protecting group serves two primary purposes. Firstly, it prevents unwanted reactions at the N-terminus during chemical synthesis[10][11]. Secondly, its presence can influence the binding affinity of the dipeptide to the active sites of certain enzymes.

-

D-Valine Residue: The incorporation of the D-enantiomer of valine is the most critical feature of this molecule. Proteolytic enzymes, which are chiral catalysts, have active sites that are exquisitely shaped to recognize and bind L-amino acid substrates. The mirror-image configuration of D-valine sterically hinders this recognition and binding, thereby preventing the hydrolysis of the adjacent peptide bond[1][2][12]. This confers a significantly longer half-life to the peptide in biological systems compared to its all-L counterpart.

-

L-Leucine Residue: The C-terminal L-leucine provides a specific side chain that can interact with the S1' subsite of a target protease, influencing the binding specificity and affinity of the dipeptide.

Below is a diagram illustrating the logical relationship between the structural components of this compound and its primary functional characteristic.

Sources

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USA Chemical Suppliers - Products: 'Z', Page: 8 [americanchemicalsuppliers.com]

- 5. benchchem.com [benchchem.com]

- 6. 74202-02-1 CAS Manufactory [m.chemicalbook.com]

- 7. 74202-02-1 | CAS DataBase [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Z-D-VAL-LEU-OH and the Mechanism of Dipeptidyl Aldehyde Protease Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Structure and Hypothesis

This guide addresses the mechanism of action of protease inhibitors based on the Z-D-VAL-LEU-OH scaffold. It is important to note that a peptide ending in a carboxylic acid (-OH) group, such as this compound, typically functions as a poor inhibitor or, more commonly, as a negative control in experimental settings. The true inhibitory power of this scaffold is realized when the C-terminal carboxyl group is replaced with an electrophilic "warhead," most notably an aldehyde (-CHO).

Therefore, this document is structured around a central, guiding hypothesis: This compound is the control compound for its highly active analogue, Z-D-VAL-LEU-CHO (a dipeptidyl aldehyde). We will explore the mechanism of action through the lens of this active aldehyde, detailing how its structure informs its function and how its activity is rigorously characterized, while consistently referencing the carboxylic acid analogue as a critical experimental baseline. This approach provides a comprehensive, field-realistic perspective on the discovery and validation of this class of inhibitors.

Part 1: The Inhibitor - From Inert Scaffold to Potent Warhead

The journey from a simple peptide to a potent protease inhibitor is one of precise chemical engineering. The Z-D-VAL-LEU scaffold provides the necessary recognition elements, but the C-terminal functional group dictates its biochemical activity.

Deconstructing the this compound Scaffold

Each component of the peptide backbone and its modifications serves a distinct purpose in guiding the molecule to its target and influencing its stability:

-

Z- (Benzyloxycarbonyl) Group: An N-terminal protecting group that confers hydrophobicity, often enhancing membrane permeability and interaction with hydrophobic pockets in the target protease.

-

D-Valine (D-Val): The use of a D-amino acid at the P3 position (assuming standard protease nomenclature) is a key strategic choice. It significantly increases the peptide's resistance to degradation by endogenous exopeptidases, thereby increasing its biological half-life.

-

Leucine (Leu): The P1 residue is arguably the most critical for specificity. The bulky, hydrophobic side chain of Leucine is a recognition motif for the S1 pocket of several important protease families, including caspases and calpains.

-

-OH (Carboxylic Acid): The C-terminal carboxylate is the deprotonated, ionized form of the carboxylic acid at physiological pH. It does not possess the electrophilic character required to react with the catalytic residues of most proteases, rendering this compound essentially inactive as an inhibitor. Its value lies in being a structurally analogous but functionally inert control molecule.

The Aldehyde Warhead: Enabling Reversible Covalent Inhibition

Replacing the C-terminal -OH with a hydrogen atom creates an aldehyde (-CHO), transforming the molecule into Z-D-VAL-LEU-CHO. This single change introduces the "warhead" capable of targeting cysteine proteases.

The mechanism of inhibition is a reversible covalent interaction . The carbon of the aldehyde is highly electrophilic and susceptible to nucleophilic attack by the thiolate anion (S⁻) of the catalytic cysteine residue in the protease's active site. This attack forms a thiohemiacetal adduct , a stable but reversible covalent bond that effectively locks the enzyme in an inactive state. The potency of peptide aldehydes stems from this covalent interaction, which is significantly stronger than the non-covalent interactions of a simple competitive inhibitor.[1][2][3]

The diagram below illustrates this crucial transformation and interaction.

Caption: Transformation of an inactive peptide acid to a potent aldehyde inhibitor.

Part 2: The Target - Predicting Protease Specificity

The Val-Leu dipeptide sequence is a strong indicator of specificity towards certain classes of cysteine proteases that recognize hydrophobic residues at the P2 and P1 positions.

Primary Candidates for Inhibition

-

Calpains: These are calcium-dependent intracellular cysteine proteases.[4] Dysregulation of calpains is implicated in neurodegenerative diseases and ischemic injury.[4][5][6] Calpain inhibitors often feature hydrophobic residues at the P2 and P1 positions, making Z-D-VAL-LEU-CHO a strong candidate calpain inhibitor.[5][7] The mechanism involves the inhibitor binding to the active site, preventing the cleavage of substrates like cytoskeletal proteins.[4][5]

-

Caspases: Caspases (cysteine-aspartic proteases) are central regulators of apoptosis (programmed cell death).[8][9][10] While many caspases have a strict requirement for Asp at the P1 position, some initiator caspases, like caspase-2, can exhibit broader specificity. Given the role of peptide aldehydes as general caspase inhibitors, this family remains a potential target class worth investigating.[8][11]

-

Proteasome: The 20S proteasome is a large protein complex responsible for degrading ubiquitinated proteins. It possesses multiple catalytic activities, including a chymotrypsin-like activity mediated by a cysteine or serine residue. Dipeptide aldehydes are a known class of proteasome inhibitors that block this activity.[1]

The diagram below illustrates the potential cellular pathways targeted by the inhibitor.

Caption: Potential protease targets and pathways affected by Z-D-VAL-LEU-CHO.

Part 3: A Methodological Guide to Characterizing the Mechanism of Action

A rigorous, multi-pronged approach is required to validate the target, quantify potency, and confirm the mechanism of action. The following workflow is a self-validating system where each step provides the foundation for the next.

Caption: Experimental workflow for validating a protease inhibitor's mechanism.

Method 1: In Vitro Enzymatic Assays for Potency and Selectivity

Expertise & Causality: The first step is to determine if the compound inhibits the predicted targets and to quantify its potency (IC50). Fluorescence-based assays are chosen for their high sensitivity and suitability for high-throughput screening.[12] Using a panel of proteases is critical to assess selectivity, a key parameter for a viable drug candidate. This compound is used as the negative control to ensure that any observed activity is due to the aldehyde warhead and not non-specific peptide effects.

Protocol: Fluorometric Protease Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer for the target protease (e.g., MES buffer with DTT and CaCl₂ for calpain).

-

Enzyme Stock: Reconstitute the purified target protease (e.g., Calpain-1) to a concentrated stock solution in assay buffer.

-

Substrate Stock: Prepare a stock solution of a fluorogenic substrate specific to the protease (e.g., Ac-LLY-AFC) in DMSO.

-

Inhibitor Stocks: Prepare serial dilutions of Z-D-VAL-LEU-CHO and this compound in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of each inhibitor dilution (or DMSO for 'no inhibitor' control) to respective wells.

-

Add 88 µL of assay buffer to all wells.

-

Add 5 µL of diluted enzyme solution to all wells except the 'no enzyme' control. For the 'no enzyme' control, add 5 µL of assay buffer.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 5 µL of the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).

-

Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

-

Normalize the velocities to the 'no inhibitor' control (100% activity) and 'no enzyme' control (0% activity).

-

Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation: Inhibitor Potency and Selectivity Profile

| Compound | Target Protease | IC50 (nM) |

| Z-D-VAL-LEU-CHO | Calpain-1 | 50 |

| Calpain-2 | 75 | |

| Caspase-3 | > 10,000 | |

| Cathepsin B | 1,200 | |

| This compound | Calpain-1 | > 50,000 |

| Calpain-2 | > 50,000 |

Method 2: Structural Elucidation of the Inhibitor-Enzyme Complex

Expertise & Causality: While kinetic data demonstrate that inhibition occurs, they do not show how. X-ray crystallography provides direct, high-resolution visual evidence of the inhibitor's binding mode within the enzyme's active site.[13][14] This step is crucial to confirm the formation of the predicted thiohemiacetal bond and to identify other key non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to affinity and selectivity. This structural information is invaluable for future lead optimization.[15]

Protocol: Co-crystallization Workflow

-

Complex Formation: Incubate the purified target protease with a 3- to 5-fold molar excess of Z-D-VAL-LEU-CHO for several hours on ice to ensure complete formation of the enzyme-inhibitor complex.

-

Crystallization Screening: Use vapor diffusion (sitting or hanging drop) methods to screen a wide range of crystallization conditions (precipitants, pH, salts, additives) to find conditions that yield diffraction-quality crystals of the complex.

-

X-ray Diffraction Data Collection: Harvest a suitable crystal, cryo-protect it, and flash-cool it in liquid nitrogen. Collect X-ray diffraction data using a synchrotron beamline.

-

Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement, using a known structure of the protease as a search model. Refine the model against the experimental data.

-

Analysis: Carefully examine the electron density map in the active site to unambiguously model the inhibitor and confirm the covalent linkage between the inhibitor's aldehyde carbon and the catalytic cysteine's sulfur atom. Analyze the surrounding interactions with the protein backbone and side chains.

Method 3: Cell-Based Efficacy Assays

Expertise & Causality: Potent in vitro activity does not always translate to cellular efficacy. A compound must be able to cross the cell membrane, remain stable in the cytoplasm, and engage its target in a complex cellular environment.[16][17] Cell-based assays are therefore the ultimate test of an inhibitor's therapeutic potential. The choice of assay depends on the validated target. If Calpain-1 is confirmed as the primary target, an assay measuring the inhibition of a calpain-mediated cell death pathway is appropriate.

Protocol: Cellular Calpain Activity Assay

-

Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of Z-D-VAL-LEU-CHO and this compound (and a vehicle control) for 1-2 hours.

-

Induction of Calpain Activity: Induce cellular stress and calcium influx to activate calpains. A common method is treatment with a calcium ionophore like ionomycin or glutamate.

-

Measurement of Cell Viability/Death: After a set incubation period (e.g., 24 hours), measure cell viability using a standard method like an MTT or CellTiter-Glo® assay. A reduction in cell death in the presence of the inhibitor indicates its protective effect.

-

Data Analysis: Plot cell viability against inhibitor concentration and calculate the EC50 value—the concentration at which the inhibitor provides 50% of its maximal protective effect.

Conclusion

The Z-D-VAL-LEU scaffold is a classic backbone for designing potent inhibitors of cysteine proteases. The true inhibitory power is unlocked by the C-terminal aldehyde group, which acts as a warhead to form a reversible covalent bond with the catalytic cysteine residue of the target enzyme. In contrast, the corresponding carboxylic acid, this compound, serves as an indispensable negative control, ensuring that observed biological effects are the specific result of covalent enzyme inhibition. A rigorous, systematic approach combining in vitro kinetics, structural biology, and cell-based assays is essential to fully elucidate the mechanism of action, confirm target engagement, and validate the therapeutic potential of such compounds. This multi-faceted validation process forms the bedrock of modern drug development in the field of protease inhibition.

References

- Vertex AI Search. (2024-06-21). What are caspase inhibitors and how do they work?

-

Harding, C. V., et al. (1995-08-15). Novel Dipeptide Aldehydes Are Proteasome Inhibitors and Block the MHC-I Antigen-Processing Pathway. PubMed. Available at: [Link]

- Vertex AI Search. (2024-06-21). What are CAPN1 inhibitors and how do they work?

-

Patsnap Synapse. (2024-06-21). What are caspase 1 inhibitors and how do they work? Available at: [Link]

-

National Center for Biotechnology Information. (2012-05-01). Protease Assays - Assay Guidance Manual. Available at: [Link]

-

Patsnap Synapse. (2024-06-21). What are Calpain1/2 inhibitors and how do they work? Available at: [Link]

-

IUCr Journals. Rapid X-ray diffraction analysis of HIV-1 protease–inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. Available at: [Link]

-

Patsnap Synapse. (2024-06-25). What are caspase 2 inhibitors and how do they work? Available at: [Link]

-

G-Biosciences. (2020-11-17). Examining the Fluorescent Protease Protection Assay. Available at: [Link]

-

ACS Publications. (2022-02-02). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. Available at: [Link]

-

PubMed Central. Caspase Inhibitors: Prospective Therapies for Stroke. Available at: [Link]

-

MDPI. Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. Available at: [Link]

-

ResearchGate. (2025-03-07). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. Available at: [Link]

-

Grantome. X-Ray Crystallography of HIV Protease. Available at: [Link]

-

MDPI. Solution NMR Spectroscopy in Target-Based Drug Discovery. Available at: [Link]

-

PubMed Central. Cell-based Assays to Identify Inhibitors of Viral Disease. Available at: [Link]

-

PubMed Central. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design. Available at: [Link]

-

PubMed Central. Neuroprotective strategies against calpain-mediated neurodegeneration. Available at: [Link]

-

PNAS. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor. Available at: [Link]

-

MDPI. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. Available at: [Link]

-

Bio-protocol. (2022-10-05). Assay for Protealysin-like Protease Inhibitor Activity. Available at: [Link]

-

National Center for Biotechnology Information. Potential Use of Calpain Inhibitors as Brain Injury Therapy. Available at: [Link]

-

MDPI. (2022-05-07). Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. Available at: [Link]

-

Frontiers. (2022-07-03). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. Available at: [Link]

-

RSC Publishing. (2024-08-23). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. Available at: [Link]

-

RSC Publishing. (2024-08-23). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening. Available at: [Link]

-

PubMed Central. (2019-02-25). Antiviral Drug Discovery: Norovirus Proteases and Development of Inhibitors. Available at: [Link]

-

PubMed Central. NMR Spectroscopy of the Main Protease of SARS‐CoV‐2 and Fragment‐Based Screening Identify Three Protein Hotspots and an Antiviral Fragment. Available at: [Link]

-

National Institutes of Health. A solution NMR study of the binding kinetics and the internal dynamics of an HIV-1 protease-substrate complex. Available at: [Link]

-

Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. Available at: [Link]

-

MDPI. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Available at: [Link]

-

PubMed Central. Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. Available at: [Link]

-

PubChem. Z-D-Leu-OH.DCHA | C26H42N2O4 | CID 44629899. Available at: [Link]

-

Aapptec Peptides. Z-D-Leu-OH DCHA [7662-58-0]. Available at: [Link]

-

PubChem. Val-Leu-Leu | C17H33N3O4 | CID 49864367. Available at: [Link]

Sources

- 1. Novel dipeptide aldehydes are proteasome inhibitors and block the MHC-I antigen-processing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]

- 3. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CAPN1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. What are caspase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Caspase Inhibitors: Prospective Therapies for Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. What are caspase 2 inhibitors and how do they work? [synapse.patsnap.com]

- 12. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. journals.iucr.org [journals.iucr.org]

- 14. X-Ray Crystallography of HIV Protease - John Erickson [grantome.com]

- 15. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Carbobenzyloxy (Z) Group: A Technical Guide to a Foundational Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of Controlled Peptide Synthesis

The ability to construct peptides with precisely defined amino acid sequences is a fundamental pillar of modern chemistry, biochemistry, and the development of therapeutics. However, this level of control was not always attainable. Early attempts to synthesize peptides were often hampered by uncontrolled polymerization, leading to complex and uncharacterizable mixtures. The landscape of synthetic chemistry was profoundly changed in 1932 with the introduction of the carbobenzyloxy (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas. This innovation provided the first dependable method for the stepwise synthesis of peptides, laying the groundwork for countless scientific advancements.

At its core, the challenge in peptide synthesis lies in the bifunctional nature of amino acids, which possess both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). Without a protecting group, the activated carboxyl group of one amino acid can react indiscriminately with the amino group of another molecule of itself, leading to random chain growth. The carbobenzyloxy group offered a solution by temporarily "masking" the amino group, rendering it non-nucleophilic and allowing for controlled peptide bond formation.

This technical guide provides an in-depth exploration of the carbobenzyloxy protecting group, from its fundamental principles and reaction mechanisms to its practical applications and experimental protocols.

The Carbobenzyloxy Group: Structure and Mechanism of Protection

The carbobenzyloxy group is a benzyl carbamate, which effectively reduces the nucleophilicity and basicity of the amine nitrogen by delocalizing its lone pair of electrons through resonance with the adjacent carbonyl group. This protective transformation is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Mechanism of Cbz Protection

The protection of an amine with benzyl chloroformate is a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride leaving group. The reaction requires a base to neutralize the hydrochloric acid generated.

Caption: Mechanism of Cbz protection of an amine.

Experimental Protocol: Cbz Protection of an Amino Acid

This protocol outlines a general procedure for the protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

-

Amino acid (1.0 equivalent)

-

1 M Sodium carbonate solution (2.5 equivalents)

-

Benzyl chloroformate (1.1 equivalents)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, and cool the mixture in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The Cbz-protected amino acid will precipitate out of the solution.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to yield the Cbz-protected amino acid.

Deprotection of the Carbobenzyloxy Group

The utility of a protecting group is critically dependent on the ease and selectivity of its removal. The Cbz group is prized for its stability under a variety of conditions, yet it can be readily cleaved when desired. The primary methods for Cbz deprotection are catalytic hydrogenolysis and acidic cleavage.

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection. The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under neutral conditions and at room temperature, making it compatible with a wide range of functional groups.

Mechanism of Hydrogenolysis

The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to cleave the bond and release the free amine, toluene, and carbon dioxide.

A Technical Guide to the Strategic Incorporation of D-Amino Acids for Enhanced Peptide Stability: The Case of Z-D-VAL-LEU-OH

Abstract

The therapeutic potential of peptides is often curtailed by their inherent instability, primarily due to rapid degradation by endogenous proteases. A powerful and widely adopted strategy to overcome this limitation is the incorporation of non-canonical D-amino acids. This technical guide delves into the core principles behind the stabilizing effects of D-amino acids, using the N-terminally protected dipeptide, Z-D-VAL-LEU-OH, as a focal example. We will explore the mechanistic basis of protease resistance, the conformational implications of altering stereochemistry, and provide detailed, field-proven experimental protocols for quantifying this enhanced stability. This document is intended for researchers, chemists, and drug development professionals seeking to leverage stereochemical modifications to design robust and effective peptide-based therapeutics.

Introduction: The Chirality Advantage in Peptide Therapeutics

Nature's translational machinery almost exclusively utilizes L-amino acids to construct proteins and peptides. Consequently, the vast array of proteases and peptidases in biological systems has evolved with active sites that are stereospecific for L-amino acid substrates[1][2]. This exquisite specificity, while crucial for normal physiology, represents a significant hurdle in drug development, as therapeutic peptides composed of L-amino acids are rapidly cleaved and inactivated in vivo.

The introduction of D-amino acids—the non-superimposable mirror images (enantiomers) of their L-counterparts—provides a direct and effective solution. By strategically replacing an L-amino acid with its D-enantiomer, the peptide backbone at that position is rendered unrecognizable to most common proteases[1][3]. This "stereochemical shield" dramatically enhances the peptide's resistance to enzymatic degradation, significantly extending its biological half-life and improving bioavailability[3][4].

The subject of this guide, This compound , serves as an excellent model to illustrate this principle. Its components are:

-

Z-group (Carbobenzoxy): An N-terminal protecting group, often used in peptide synthesis to prevent unwanted side reactions at the amine terminus[5][6].

-

D-Valine (D-Val): A D-amino acid, which is the key to the molecule's enhanced stability.

-

L-Leucine (Leu): The C-terminal amino acid.

-

-OH: The free carboxyl group at the C-terminus.

This guide will dissect how the single stereochemical inversion at the valine residue transforms the molecule's stability profile.

The Core Mechanism: Protease Resistance via Stereochemical Hindrance

The primary mechanism by which D-amino acids confer stability is through the disruption of the enzyme-substrate interaction. Proteases, such as trypsin and chymotrypsin, possess a highly defined three-dimensional active site, including a catalytic triad (e.g., Ser-His-Asp) and specificity pockets that recognize the side chains and stereochemistry of L-amino acids[7][8].

When a peptide containing only L-amino acids enters the active site, it adopts a specific conformation that positions the target peptide bond (the "scissile bond") precisely for nucleophilic attack by the catalytic triad. However, the presence of a D-amino acid fundamentally alters this interaction[7]. The side chain and backbone atoms of the D-residue are oriented differently, creating a steric clash within the active site. This incorrect orientation prevents the peptide from binding productively; the relative distance between the scissile bond and the catalytic residues is significantly increased, rendering the enzyme unable to perform catalysis[7][8]. Molecular dynamics simulations have shown that this L-to-D conversion can severely compromise the binding affinity between the peptide and the protease[7][8].

Caption: Enzymatic recognition of L- vs. D-amino acid-containing peptides.

Conformational Effects of D-Amino Acids

Beyond direct steric hindrance, D-amino acids can influence a peptide's overall conformation. While a single D-amino acid substitution in a short peptide like this compound may have minimal global structural impact, in larger peptides it can be significant. D-amino acids can disrupt secondary structures like α-helices and β-sheets or, conversely, be used to intentionally induce specific turns (e.g., β-turns) that can enhance structural rigidity[9][10]. This increased rigidity can further contribute to stability by making potential cleavage sites less accessible to proteases[3]. It is important to note, however, that L-to-D substitutions in highly structured proteins can also be destabilizing, suggesting that the context of the substitution is critical[9][11].

Experimental Validation: Quantifying Stability

The theoretical benefits of D-amino acid incorporation must be validated empirically. The standard method is an in vitro stability assay using a relevant biological matrix, such as human plasma or serum, which contains a complex mixture of proteases[12][13].

Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol provides a robust framework for comparing the stability of this compound against its L-enantiomeric counterpart, Z-L-VAL-LEU-OH.

Objective: To determine and compare the half-life (t½) of this compound and Z-L-VAL-LEU-OH in human plasma.

Materials:

-

This compound and Z-L-VAL-LEU-OH (test and control articles)

-

Human plasma (pooled, heparinized)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: Acetonitrile with 1% formic acid and an internal standard

-

Thermomixer or incubating water bath

-

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Methodology:

-

Preparation:

-

Thaw human plasma on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove cryoprecipitates.

-

Prepare stock solutions (1 mg/mL) of both peptides in a suitable solvent (e.g., DMSO or PBS).

-

Pre-warm plasma to 37°C.

-

-

Incubation:

-

Initiate the reaction by spiking the peptide stock solution into the pre-warmed plasma to a final concentration of 10 µM. Vortex gently to mix. This is your T=0 starting point.

-

Immediately withdraw a 50 µL aliquot from the mixture and add it to a tube containing 150 µL of ice-cold Quenching Solution. This is the T=0 sample . Vortex vigorously to precipitate plasma proteins and halt enzymatic activity.

-

Incubate the remaining plasma-peptide mixture at 37°C with gentle shaking.

-

Withdraw additional 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Quench each sample immediately as described in step 2.

-

-

Sample Processing:

-

Centrifuge all quenched samples at >12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

-

-

LC-MS/MS Analysis:

-

Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the parent peptide in each sample.

-

Inject the processed samples onto the LC-MS/MS system.

-

Calculate the peak area ratio of the analyte to the internal standard for each time point.

-

-

Data Analysis:

-

Normalize the data by setting the peak area ratio at T=0 to 100%.

-

Plot the percentage of remaining peptide versus time on a semi-logarithmic scale.

-

Determine the half-life (t½) by fitting the data to a first-order decay model: ln(C) = -kt + ln(C₀). The half-life is calculated as t½ = 0.693 / k.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 3. lifetein.com [lifetein.com]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proprep.com [proprep.com]

- 6. bachem.com [bachem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]

Z-D-VAL-LEU-OH: A Strategic Tool for Interrogating Cysteine Protease Pathways

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Z-D-VAL-LEU-OH, a synthetic dipeptide engineered for advanced biochemical research. We delve into its molecular architecture, highlighting the strategic inclusion of a carbobenzyloxy (Z) protecting group and D-enantiomer amino acids, which confer significant resistance to non-specific enzymatic degradation. The core of this guide focuses on the primary applications of this compound as a tool to investigate and modulate the activity of key cysteine protease families, namely calpains and caspases. Through detailed mechanistic explanations, step-by-step experimental protocols, and illustrative case studies, this document serves as a practical resource for scientists and drug development professionals aiming to leverage this compound in studies of apoptosis, neurodegeneration, and other protease-driven biological processes.

Molecular Profile and Scientific Rationale

This compound is a synthetic dipeptide meticulously designed for stability and specificity in complex biological environments.[1] Its structure is not a random assortment of molecules but a deliberate construction of functional components, each contributing to its utility as a research tool.

-

Chemical Structure: The molecule consists of a D-Valine residue linked to a D-Leucine residue via a standard peptide bond. The N-terminus is protected by a carbobenzyloxy (Z) group, and the C-terminus is a free carboxylic acid (-OH).

-

The Carbobenzyloxy (Z) Group: This N-terminal protecting group serves a critical function by preventing non-specific degradation by aminopeptidases, which are ubiquitous in cellular lysates and in vivo systems. This ensures the integrity of the dipeptide core, allowing it to reach its intended molecular target.

-

D-Enantiomer Amino Acids: The incorporation of D-Valine and D-Leucine is a key design choice that confers profound resistance to cleavage by a wide array of common proteases, which are stereospecific for L-amino acid substrates.[1][2] This enhanced stability is crucial for experiments requiring prolonged incubation or for studies where the compound's concentration must remain constant over time.[2]

-

The Val-Leu Core: The dipeptide sequence Valine-Leucine is a known recognition motif for certain classes of proteases, particularly calcium-dependent cysteine proteases like calpains.[3] This sequence preference forms the basis of its application as a targeted inhibitor or substrate.

The combination of these features makes this compound an excellent instrument for studying specific enzyme activities with minimal interference from off-target proteolytic degradation.[1]

Core Mechanism of Action: Targeting Cysteine Proteases

This compound functions primarily as a competitive inhibitor of specific cysteine proteases. The peptide backbone positions the molecule within the enzyme's active site by mimicking a natural substrate. The specific side chains of Valine and Leucine interact with the S2 and S1 pockets of the protease, respectively. By occupying the active site, the compound prevents the binding and cleavage of endogenous protein substrates, thereby inhibiting the downstream signaling cascade.

Application I: Elucidating Calpain-Mediated Processes

Calpains are a family of intracellular, non-lysosomal cysteine proteases that require calcium for their activation.[4] Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies, including neurodegenerative diseases, muscular dystrophy, and cancer.[4][5][6] Calpains participate in cellular functions ranging from cytoskeletal remodeling and signal transduction to cell cycle progression and apoptosis.[4] this compound, by targeting the Val-Leu recognition sequence, serves as a valuable tool for dissecting these pathways.[3]

Experimental Protocol: In Vitro Fluorometric Calpain Activity Assay

This protocol provides a robust method for quantifying calpain activity and assessing the inhibitory potential of compounds like this compound. The assay relies on a fluorogenic calpain substrate which, upon cleavage, releases a fluorescent molecule.

Principle: The assay measures the rate of cleavage of a substrate like Ac-LLY-AFC, where AFC (7-amino-4-trifluoromethylcoumarin) is a fluorescent reporter group quenched by the peptide. Cleavage by active calpain releases free AFC, resulting in a quantifiable increase in fluorescence.

Materials:

-

Purified Calpain-1 or Calpain-2 enzyme

-

Assay Buffer: 50 mM Tris-HCl, 0.1 M NaCl, 1 mM DTT, pH 7.5

-

Activation Buffer: 100 mM CaCl₂ in Assay Buffer

-

Fluorogenic Substrate: Ac-LLY-AFC (10 mM stock in DMSO)

-

Test Inhibitor: this compound (10 mM stock in DMSO)

-

Positive Control Inhibitor: Calpeptin or PD150606[6]

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Step-by-Step Methodology:

-

Reagent Preparation: Prepare working solutions. Dilute the calpain enzyme in Assay Buffer to the desired concentration (e.g., 2X final concentration). Prepare serial dilutions of this compound and the positive control inhibitor in Assay Buffer. Dilute the Ac-LLY-AFC substrate to 2X final concentration (e.g., 200 µM) in Assay Buffer.

-

Assay Plate Setup: To each well of the 96-well plate, add 50 µL of the appropriate solution:

-

Blank (No Enzyme): 50 µL of Assay Buffer.

-

Negative Control (100% Activity): 50 µL of Assay Buffer with 0.1% DMSO.

-

Test Inhibitor Wells: 50 µL of this compound at various concentrations.

-

Positive Control: 50 µL of the positive control inhibitor.

-

-

Enzyme Addition & Pre-incubation: Add 25 µL of the diluted calpain enzyme solution to all wells except the "Blank". Mix gently by tapping the plate. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the 2X Ac-LLY-AFC substrate solution to all wells to start the reaction. The final volume should be 100 µL.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure fluorescence intensity every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

Subtract the fluorescence of the "Blank" from all other readings.

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Self-Validation and Trustworthiness:

-

The Negative Control establishes the baseline for maximum enzyme activity.

-

The Positive Control validates that the assay system is responsive to known inhibitors.

-

The Blank accounts for background fluorescence and substrate auto-hydrolysis.

-

Running the assay in triplicate for each condition is essential for statistical significance.

Data Presentation: Comparative Inhibitor Potency

| Compound | Target | IC₅₀ (nM) | Inhibition Type |

| This compound | Calpain-1 | Expected in low µM range | Competitive |

| PD150606[6] | Calpain-1/2 | ~260 | Non-competitive, Active-site directed |

| Calpeptin | Calpain-1/2 | ~50 | Competitive, Reversible |

Note: The IC₅₀ for this compound is hypothetical and must be determined experimentally.

Application II: Dissecting Caspase-Mediated Apoptosis

Apoptosis, or programmed cell death, is a fundamental process executed by a family of cysteine proteases known as caspases. Executioner caspases, particularly Caspase-3, are responsible for the majority of proteolytic events that dismantle the cell.[7] Given the structural similarities among cysteine protease inhibitors, and the known importance of the P2 residue for caspase-3 inhibition, this compound can be investigated for its potential to modulate the apoptotic cascade.[8]

Experimental Protocol: Quantifying Apoptosis via Annexin V/Propidium Iodide Staining

This protocol uses flow cytometry to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells, allowing for quantification of a compound's anti-apoptotic effects.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

-

Cell line of interest (e.g., Jurkat T-cells)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

Test Inhibitor: this compound (in DMSO)

-

Positive Control Inhibitor: Z-DEVD-FMK (a known Caspase-3 inhibitor)[9][10]

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells in a 12-well plate at a density of 0.5 x 10⁶ cells/mL. Allow them to adhere or recover overnight.

-

Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound, Z-DEVD-FMK (positive control), or DMSO (vehicle control) for 1-2 hours.

-

Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to all wells except the "Untreated Control".

-

Incubation: Incubate the cells for the required time to induce apoptosis (e.g., 4-6 hours).

-

Cell Harvesting: Harvest the cells (including supernatant for suspension cells) and transfer to flow cytometry tubes. Wash the cells twice with cold 1X PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the tubes in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

Data Interpretation:

-

Healthy Cells: Annexin V-negative, PI-negative (Lower Left quadrant).

-

Early Apoptotic Cells: Annexin V-positive, PI-negative (Lower Right quadrant).

-

Late Apoptotic/Necrotic Cells: Annexin V-positive, PI-positive (Upper Right quadrant).

-

Calculate the percentage of apoptotic cells (Early + Late) for each condition. A dose-dependent decrease in the apoptotic population in this compound-treated samples compared to the induced control indicates an anti-apoptotic effect.

Practical Considerations for the Researcher

-

Solubility and Storage: While specific data for this compound may vary by supplier, similar protected dipeptides are typically soluble in organic solvents like DMSO and ethanol.[11] It is recommended to prepare high-concentration stock solutions in DMSO and store them at -20°C or -80°C. Aqueous solutions should be prepared fresh and are not recommended for long-term storage.[11][12]

-

Working Concentrations: The optimal working concentration must be determined empirically for each experimental system. For in vitro enzyme assays, concentrations may range from nanomolar to micromolar. For cell-based assays, higher concentrations (1-100 µM) may be required due to cell permeability and intracellular stability factors.

-

Controls are Non-Negotiable: The validity of any experiment hinges on the inclusion of appropriate controls. Always include vehicle controls (e.g., DMSO), untreated controls, and positive controls with known activity to ensure the results are interpretable and reliable.

Future Directions

The unique stability of this compound opens avenues for its use beyond standard biochemical assays. Its potential as a neuroprotective agent could be explored in models of neurodegenerative disease.[2] Furthermore, its D-amino acid composition suggests a potential for antimicrobial applications, as these structures can resist bacterial proteases.[2] As research progresses, this stable dipeptide may serve as a scaffold for the development of more potent and selective therapeutic agents targeting cysteine proteases.

References

-

Chem-Impex. Z-Leu-Leu-OH. Available from: [Link]

-

MDPI. Inhibition of Caspases Improves Non-Viral T Cell Receptor Editing. Available from: [Link]

-

PubMed. Dipeptidyl Aspartyl Fluoromethylketones as Potent caspase-3 Inhibitors: SAR of the P2 Amino Acid. Available from: [Link]

-

Chem-Impex. Z-Phe-Leu-OH. Available from: [Link]

-

Chem-Impex. Calpain Inhibitor IV. Available from: [Link]

-

Chem-Impex. Leu-Leu-Val-Phe-OH. Available from: [Link]

-

PubMed. Specific inhibition of caspase-3 by a competitive DARPin: molecular mimicry between native and designed inhibitors. Available from: [Link]

-

Chem-Impex. Leu-Leu-OH. Available from: [Link]

-

ResearchGate. Preferences of the S2¢ subsite of l-calpain for the anchor-Ala-Yaa-OH compounds. Available from: [Link]

-

National Institutes of Health (NIH). Direct inhibition of caspase 3 is dispensable for the anti-apoptotic activity of XIAP. Available from: [Link]

-

PubMed. Apoptosis Is Induced in Cells With Cytolytic Potential by L-leucyl-L-leucine Methyl Ester. Available from: [Link]

-

PubMed. The effects of Leu or Val residues on cell selectivity of α-helical peptides. Available from: [Link]

-

National Institutes of Health (NIH). Elevated calpain activity in acute myelogenous leukemia correlates with decreased calpastatin expression. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy D-Leu-D-Val-OH | 76248-09-4 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Z-Leu-Leu-CHO, Calpain inhibitor (ab141720) | Abcam [abcam.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Elevated calpain activity in acute myelogenous leukemia correlates with decreased calpastatin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific inhibition of caspase-3 by a competitive DARPin: molecular mimicry between native and designed inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dipeptidyl aspartyl fluoromethylketones as potent caspase-3 inhibitors: SAR of the P2 amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Caspases Improves Non-Viral T Cell Receptor Editing [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

Introduction: Unveiling the Potential of a Protease-Resistant Dipeptide

An In-Depth Technical Guide to the Preliminary Investigation of Z-D-VAL-LEU-OH for Enzyme Inhibition Studies

In the landscape of enzyme research and drug development, small molecule inhibitors are indispensable tools for dissecting complex biological pathways and forming the basis of novel therapeutics. This guide focuses on the preliminary investigation of this compound, a synthetic dipeptide with significant potential as a research probe. Its core structure is composed of D-Valine and D-Leucine, a feature that confers remarkable resistance to degradation by common proteases.[1][2] This inherent stability is a critical attribute, allowing for more reliable and reproducible results in enzyme assays by preventing the inhibitor itself from being consumed.

The N-terminus is protected by a carbobenzyloxy (Z) group, a common strategy in peptide chemistry to prevent unwanted side reactions and enhance specific interactions. Proteases, particularly the caspase family, are critical mediators of apoptosis (programmed cell death) and inflammation, making them high-value targets for therapeutic intervention in diseases ranging from neurodegeneration to cancer.[3][4][5] This technical guide provides a comprehensive, experience-driven framework for researchers to conduct a rigorous preliminary investigation of this compound, establishing its fundamental properties, formulating a mechanistic hypothesis, and executing robust enzymatic assays to determine its inhibitory potential.

Part 1: Foundational Characterization and Handling of this compound

A successful investigation begins with a thorough understanding of the reagent. Errors in handling and preparation are a primary source of experimental variability. This section establishes a self-validating system for reagent preparation.

Physicochemical Properties

A clear summary of the inhibitor's properties is the first step in any experimental design.

| Property | Value | Source |

| IUPAC Name | 4-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid | [1] |

| Molecular Formula | C₁₉H₂₈N₂O₅ | [1] |

| Molecular Weight | 380.44 g/mol | [1] |

| Structure | A dipeptide of D-Valine and D-Leucine with an N-terminal Z-group. | [1] |

| Appearance | Typically a white to off-white lyophilized solid. | [6] |

Protocol 1: Reagent Handling, Storage, and Solubilization

The long-term stability and performance of peptide-based reagents are directly tied to proper handling. Lyophilized peptides are susceptible to degradation from moisture and repeated temperature fluctuations.[7][8]

1. Initial Receipt and Storage:

-

Upon receipt, immediately inspect the vial for an intact seal.

-

For long-term storage, place the lyophilized powder at -20°C or, preferably, -80°C. Ensure the container is tightly sealed and protected from light.[7]

2. Equilibration and Weighing:

-

Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes, preferably in a desiccator.[9] This critical step prevents atmospheric moisture from condensing on the cold powder, which can hydrolyze the peptide over time.

-

In a controlled environment with low humidity, quickly weigh the desired amount of powder.

3. Preparation of a Concentrated Stock Solution (e.g., 10 mM):

-

The solvent of choice for many peptide inhibitors is high-purity, anhydrous dimethyl sulfoxide (DMSO) due to its excellent solvating power for hydrophobic molecules.[9][10]

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the weighed powder. For example, for 1 mg of this compound (MW = 380.44), add 262.8 µL of DMSO.

-

Vortex gently until the solid is completely dissolved. Sonication can be used cautiously if dissolution is slow, but avoid overheating.

4. Aliquoting and Final Storage:

-

To avoid repeated freeze-thaw cycles, which degrade peptides, dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.[7]

-

Store these aliquots at -80°C for maximum stability.[8] A properly stored DMSO stock solution can be stable for months.[11][12]

Part 2: Hypothesis-Driven Approach to Target Identification

The structure of an inhibitor provides crucial clues to its likely biological target. The presence of a valine residue is particularly informative in the context of caspase inhibition.

Formulating the Hypothesis: A Competitive Caspase-3 Inhibitor

Structure-activity relationship (SAR) studies on various caspase inhibitors have revealed that the P2 position (the second amino acid residue N-terminal to the cleavage site) is a key determinant of specificity.[13] For caspase-3, an executioner caspase pivotal in the apoptotic cascade, Valine is an optimal residue for this P2 position.[13][14]

Hypothesis: this compound functions as a competitive inhibitor of caspase-3.

Causality:

-

The Val-Leu dipeptide sequence mimics the natural substrate recognition motif of caspase-3.

-

The inhibitor is expected to bind to the active site of the enzyme, directly competing with the enzyme's natural substrate.

-

The D-amino acid configuration prevents the peptide bond from being cleaved, effectively "trapping" the enzyme in a non-productive complex and blocking its catalytic activity.[2]

Diagram: Mechanism of Competitive Inhibition

This diagram illustrates the fundamental principle of competitive inhibition, where the inhibitor (I) and substrate (S) vie for the same active site on the enzyme (E).

Caption: Competitive inhibition workflow.

Part 3: Experimental Framework for a Preliminary Inhibition Screen

This section details a robust, self-validating workflow for determining the inhibitory potency (IC₅₀) of this compound against its hypothesized target, caspase-3. The principle relies on measuring the enzymatic cleavage of a fluorogenic substrate.[15][16]

Diagram: Experimental Workflow for IC₅₀ Determination

This flowchart provides a high-level overview of the entire experimental process, from preparation to final analysis.

Caption: High-throughput screening workflow.

Materials and Reagents

-

Enzyme: Recombinant Human Caspase-3 (Active)

-

Inhibitor: this compound stock solution (10 mM in DMSO)

-

Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), 2 mM stock in DMSO[15]

-

Assay Buffer: 100 mM HEPES, 10% Sucrose, 0.1% CHAPS, 2 mM DTT, pH 7.2[15]

-

Equipment: 96-well black microplate, fluorescence plate reader, multichannel pipettes

Protocol 2: IC₅₀ Determination Assay

This protocol is designed as a self-validating system with essential controls.

1. Preparation of Reagents:

-

Thaw all components (enzyme, substrate, inhibitor) on ice.

-

Prepare fresh 1x Assay Buffer.

-

Inhibitor Dilution Series: Perform a serial dilution of the 10 mM this compound stock in DMSO to create intermediate stocks. Then, dilute these into Assay Buffer to achieve the final desired concentrations for the assay (e.g., from 100 µM down to 1 nM). Causality: Performing the initial serial dilution in DMSO prevents precipitation of the hydrophobic compound in the aqueous buffer.

-

Enzyme Working Solution: Dilute the caspase-3 stock in cold Assay Buffer to a final concentration that yields a robust linear signal within a 30-60 minute timeframe (e.g., 2X final concentration).

-

Substrate Working Solution: Dilute the Ac-DEVD-AMC stock in Assay Buffer to a final concentration near its Kₘ value (e.g., 50 µM, which is 2X the final concentration of 25 µM).

2. Assay Plate Setup (Total Volume: 100 µL/well):

-

In a 96-well black plate, add 50 µL of the appropriate solution to each well:

- 100% Activity Control (No Inhibition): 50 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

- Inhibitor Wells: 50 µL of each 2X this compound dilution.

- Blank (No Enzyme) Control: 50 µL of Assay Buffer.

-

Add 25 µL of the 2X Caspase-3 working solution to the control and inhibitor wells. Add 25 µL of Assay Buffer to the Blank wells.

-

Gently tap the plate to mix. Incubate at 37°C for 15 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring equilibrium is reached.

3. Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 25 µL of the 2X Ac-DEVD-AMC substrate working solution to all wells.

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every 60 seconds for 30-60 minutes.[15]

Part 4: Data Analysis and Interpretation

Rigorous data analysis transforms raw fluorescence units into a quantifiable measure of inhibitory potency.

1. Calculation of Reaction Velocity (V₀):

-

For each well, plot fluorescence units (RFU) against time (minutes).

-

Identify the linear portion of the curve (initial velocity).

-

Calculate the slope of this linear portion (V₀ = ΔRFU / Δt). The Blank control slope should be subtracted from all other wells to correct for background signal and substrate auto-hydrolysis.

2. Determination of Percent Inhibition:

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

3. IC₅₀ Curve Generation and Data Presentation:

-

Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

-

Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism, R). This will generate the IC₅₀ value.

-

Summarize the results in a clear, concise table.

| Inhibitor | Target Enzyme | IC₅₀ (nM) [95% CI] | Hill Slope |

| This compound | Caspase-3 | [Calculated Value] | [Calculated Value] |

Conclusion and Future Directions

Following this comprehensive guide, a researcher can confidently determine the IC₅₀ value of this compound against a target enzyme like caspase-3. A potent IC₅₀ value would validate the initial hypothesis and establish this compound as a useful tool.

Logical Next Steps:

-

Determine the Mechanism of Inhibition: Perform full Michaelis-Menten kinetic analysis by measuring reaction rates at varying substrate and inhibitor concentrations to definitively confirm if the inhibition is competitive, non-competitive, or uncompetitive.

-

Assess Inhibitor Specificity: Screen this compound against a panel of other caspases (e.g., caspase-1, -7, -8, -9) and other protease families to determine its selectivity profile.[4][17]

-

Transition to Cell-Based Assays: Evaluate the inhibitor's efficacy in a cellular context by treating cells with an apoptotic stimulus and measuring the reduction in caspase-3 activity.[5]

This structured, hypothesis-driven approach ensures that the preliminary investigation is not just a screen, but a scientifically rigorous characterization that provides a solid foundation for more advanced studies in drug discovery and chemical biology.

References

-

Title: Caspase Protocols in Mice. Source: PubMed Central - NIH URL: [Link]

-

Title: In Vitro Use of Peptide Based Substrates and Inhibitors of Apoptotic Caspases. Source: SpringerLink URL: [Link]

-

Title: Instructions for Using Caspase Substrates and Inhibitors. Source: Bio-Rad URL: [Link]

-

Title: Peptide Storage and Handling Guidelines. Source: GenScript URL: [Link]

-

Title: A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. Source: MDPI URL: [Link]

-

Title: Inhibition of Caspases Improves Non-Viral T Cell Receptor Editing. Source: MDPI URL: [Link]

-

Title: Dipeptidyl Aspartyl Fluoromethylketones as Potent caspase-3 Inhibitors: SAR of the P2 Amino Acid. Source: PubMed URL: [Link]

-

Title: Specific inhibition of caspase-3 by a competitive DARPin: molecular mimicry between native and designed inhibitors. Source: PubMed URL: [Link]

-